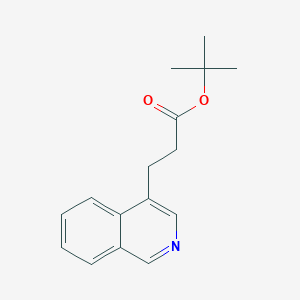
3-Isoquinolin-4-yl-propionic acid tert-butyl ester
Cat. No. B8411207
M. Wt: 257.33 g/mol
InChI Key: GPSSUFWDIZXOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202885B2
Procedure details


To a solution of 800 mg of 3-isoquinolin-4-yl-propionic acid tert.-butyl ester in 6.2 mL of DCM was added 6.2 mL of TFA. The reaction mixture was stirred for 2 h at rt and evaporated to dryness to yield 1.57 g of 3-isoquinolin-4-yl-propionic acid as the trifluoroacetic acid salt as a brown solid.
Quantity
800 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:5][C:6](=[O:19])[CH2:7][CH2:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[N:11][CH:10]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]([CH2:8][CH2:7][C:6]([OH:19])=[O:5])=[CH:10][N:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(CCC1=CN=CC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2 h at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=NC=C(C2=CC=CC=C12)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.57 g | |
| YIELD: CALCULATEDPERCENTYIELD | 251% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
